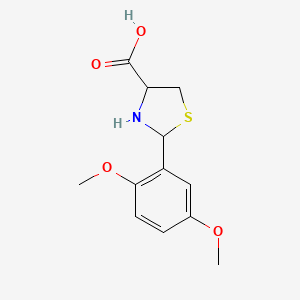

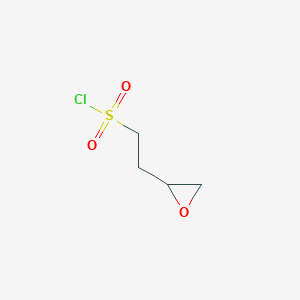

![molecular formula C19H20BrN3OS B2357494 4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide CAS No. 864860-42-4](/img/structure/B2357494.png)

4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters. Protodeboronation is a valuable step in organic synthesis, allowing for the removal of boron moieties from molecules . This process is crucial for the synthesis of complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Anti-Markovnikov Hydromethylation

The compound may facilitate anti-Markovnikov hydromethylation of alkenes . This refers to the addition of a methyl group across a double bond in a manner that defies traditional Markovnikov’s rule, which can be instrumental in creating new carbon-carbon bonds and thus building complex molecular structures.

Synthesis of Bioactive Molecules

Given its structure, this compound could be involved in the synthesis of bioactive molecules with an indole core . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. This makes them valuable scaffolds in medicinal chemistry.

Development of Antiviral Agents

Specifically, the compound could be used to develop antiviral agents . Indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus, indicating the potential of this compound in the design of new antiviral drugs .

Radical-Polar Crossover Reactions

It may also be useful in radical-polar crossover reactions . These reactions are a subset of organic transformations that involve a radical intermediate that is then trapped by a polar reagent, allowing for the construction of complex molecules with high precision.

Hydrocyanation of Alkynes

Lastly, the compound could be applied in the hydrocyanation of alkynes to form C–CN bonds . This reaction is important for introducing nitrile groups into molecules, which can be further transformed into various functional groups, expanding the versatility of a compound in synthetic chemistry.

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3OS/c1-18(2)9-13-14(10-21)17(25-15(13)19(3,4)23-18)22-16(24)11-5-7-12(20)8-6-11/h5-8,23H,9H2,1-4H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPBCOLNFVIGRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)

![1H-Imidazo[4,5-C]pyridin-2(3H)-one](/img/structure/B2357414.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2357419.png)

![2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2357427.png)